molecular formula C10H10O2 B085128 5-Methoxy-2-methylbenzofuran CAS No. 13391-27-0

5-Methoxy-2-methylbenzofuran

Cat. No.: B085128
CAS No.: 13391-27-0
M. Wt: 162.18 g/mol
InChI Key: IKUBQGOYKPKCKQ-UHFFFAOYSA-N
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Description

5-Methoxy-2-methylbenzofuran is an organic compound with the molecular formula C10H10O2. It belongs to the class of benzofurans, which are heterocyclic compounds containing a fused benzene and furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-methylbenzofuran can be achieved through several methods. One common approach involves the cyclization of 2-allyl-4-methoxyphenol under specific conditions. This reaction typically requires the presence of a catalyst and controlled temperature to ensure the formation of the benzofuran ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical processes that optimize yield and purity. These methods often utilize advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-methylbenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted benzofurans .

Scientific Research Applications

5-Methoxy-2-methylbenzofuran has several scientific research applications:

Mechanism of Action

The mechanism by which 5-Methoxy-2-methylbenzofuran exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the disruption of microbial cell membranes or inhibition of key enzymes. In anticancer research, the compound may induce apoptosis or inhibit cell proliferation through various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-2-methylbenzofuran is unique due to the presence of both methoxy and methyl groups on the benzofuran ring.

Properties

IUPAC Name

5-methoxy-2-methyl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-7-5-8-6-9(11-2)3-4-10(8)12-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUBQGOYKPKCKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405083
Record name 5-Methoxy-2-methylbenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13391-27-0
Record name 5-Methoxy-2-methylbenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the potential applications of 5-Methoxy-2-methylbenzofuran derivatives in medicinal chemistry?

A: Research suggests that certain derivatives of this compound, specifically aminoesters of benzofurancarboxylic acids, show promise as potential circulatory drugs. [] These compounds have demonstrated hypotensive (blood pressure-lowering) and antiarrhythmic (regulating irregular heartbeats) activities in preclinical studies. [] Further research is needed to fully understand their mechanism of action and potential for therapeutic use.

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